4-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)-2-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

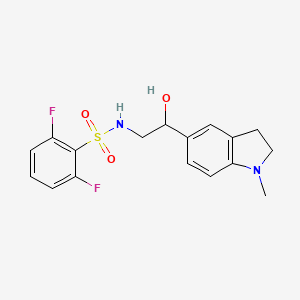

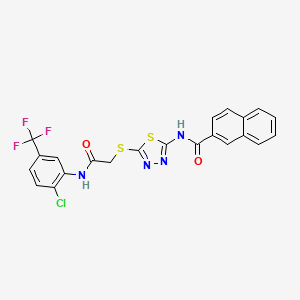

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid, also known as DHQBA, is a synthetic compound that has shown promising results in scientific research. DHQBA belongs to the quinazoline class of compounds and has been studied for its potential use in various fields, including medicine, agriculture, and material science.

科学研究应用

螯合性质和合成应用

与4-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)-2-羟基苯甲酸结构相关的化合物研究显示出有趣的螯合性质。例如,对具有类似羟基苯甲酸部分的4-羟基苯并噻唑的研究表明,它们具有与Cu(II)、Pb(II)、Ni(II)、Co(II)、Zn(II)和Cd(II)等金属螯合的能力(Lane, T. J., Lane, C., & Sam, A., 1961)。这些性质表明在从环境中去除重金属或作为金属基药物制剂的一部分的潜在应用。

抗氧化活性

喹唑啉的新类似物的抗氧化活性,一种与该化合物相关的核心结构,已被合成并评估(Mierina, I., Tetere, Z., Zicāne, D., Rāviņa, I., Turks, M., & Jure, M., 2013)。这表明在研究氧化应激相关疾病或开发抗氧化补充剂方面具有潜在的研究应用。

抗菌活性

喹唑啉酮衍生物,与感兴趣的化合物密切相关,已对其抗菌活性进行了研究。此类研究表明这些化合物在开发新的抗菌剂中的潜在用途(Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013)。

合成和转化

新衍生物的合成及其转化突显了化学多样性和产生具有不同生物活性的新化合物的潜力。合成喹唑啉衍生物的研究(Aleksanyan, I., & Hambardzumyan, L., 2013)为创造具有特定功能的新分子开辟了可能性,例如靶向特定的生物途径。

缓蚀

与感兴趣的化合物具有结构相似性的8-羟基喹啉衍生物已被探索其作为缓蚀剂的功效(Rbaa, M., Benhiba, F., Obot, I., Oudda, H., Warad, I., Lakhrissi, B., & Zarrouk, A., 2019)。这表明在保护金属免受腐蚀方面的潜在工业应用,突出了该化合物超越生物医学应用的多功能性。

作用机制

Target of Action

The primary targets of the compound 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play a crucial role in the nervous system and metabolic processes respectively.

Mode of Action

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . This means that it enhances the activity of the GABAA receptor and inhibits the activity of carbonic anhydrase II, leading to changes in neural signaling and metabolic processes.

Biochemical Pathways

The action of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid on the GABAA receptor and carbonic anhydrase II affects several biochemical pathways. The modulation of the GABAA receptor can influence neural signaling pathways, potentially leading to anticonvulsant effects . The inhibition of carbonic anhydrase II can affect metabolic pathways, potentially leading to changes in pH regulation and other metabolic processes .

Result of Action

The molecular and cellular effects of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid’s action are primarily related to its anticonvulsant activity . By modulating the activity of the GABAA receptor and inhibiting carbonic anhydrase II, it can potentially reduce the occurrence of seizures .

属性

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWFSHDORVAILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)